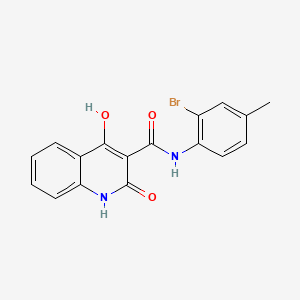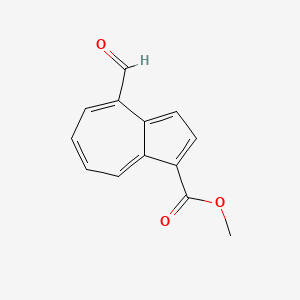![molecular formula C13H14N4O2 B13821969 Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate CAS No. 331808-97-0](/img/structure/B13821969.png)
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C13H14N4O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 5-aminopyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 5-aminopyrimidine-2-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines.
Aplicaciones Científicas De Investigación
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine ring structure but lacks the benzyl carbamate moiety.
Benzylcarbamate: Contains the benzyl carbamate structure but lacks the aminopyrimidine ring.
5-Aminopyrimidine Derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate is unique due to its specific combination of a benzyl carbamate moiety and a 5-aminopyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
331808-97-0 |
|---|---|
Fórmula molecular |
C13H14N4O2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
benzyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H14N4O2/c14-11-6-15-12(16-7-11)8-17-13(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9,14H2,(H,17,18) |
Clave InChI |
KKPMKGKRJPIHCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


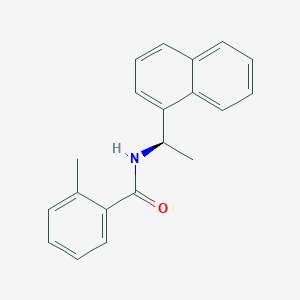
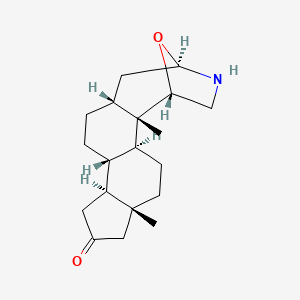
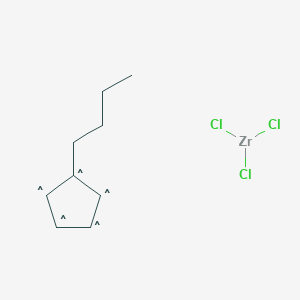
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
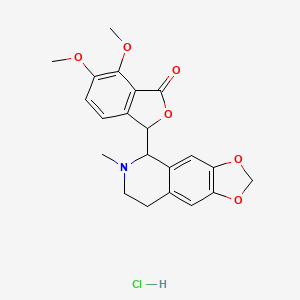
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
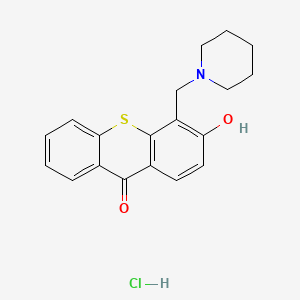
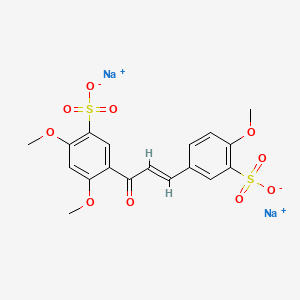
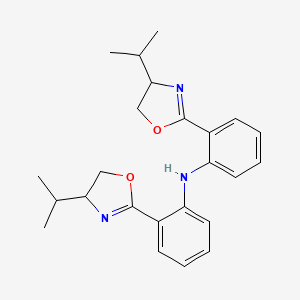
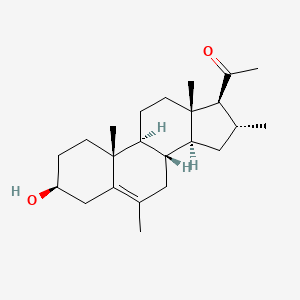
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)
